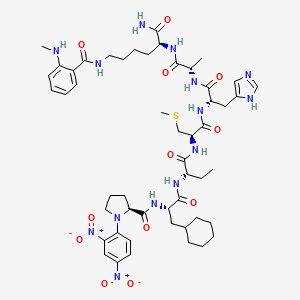
Zanamivir Azide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zanamivir Azide Methyl Ester: is a chemical compound with the molecular formula C12H18N4O7 and a molecular weight of 330.29 g/mol . It is an intermediate used in the preparation of Zanamivir derivatives, which act as neuraminidase inhibitors . Neuraminidase inhibitors are crucial in the treatment and prevention of influenza A and B viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zanamivir Azide Methyl Ester involves several steps. One common method includes the reduction of methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate . This process involves the use of reducing agents and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions: Zanamivir Azide Methyl Ester undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Triphenylphosphine is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used to replace the azide group under suitable conditions.
Major Products: The major products formed from these reactions include derivatives of Zanamivir, which are potent neuraminidase inhibitors .
Scientific Research Applications
Chemistry: Zanamivir Azide Methyl Ester is used as a key intermediate in the synthesis of Zanamivir and its analogs . It allows researchers to explore new synthetic routes and develop novel neuraminidase inhibitors.
Biology and Medicine: In biology and medicine, this compound is crucial for developing antiviral drugs that target influenza viruses . Its derivatives have shown significant inhibitory activity against neuraminidase, making them effective in treating and preventing influenza .
Industry: In the pharmaceutical industry, this compound is used to produce Zanamivir-based drugs. These drugs are essential in managing influenza outbreaks and reducing the severity of symptoms .
Mechanism of Action
Zanamivir Azide Methyl Ester exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus . By binding to the active site of neuraminidase, it prevents the virus from escaping the host cell and infecting other cells . This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .
Comparison with Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: A neuraminidase inhibitor used for treating influenza.
Uniqueness: Zanamivir Azide Methyl Ester is unique due to its specific structure, which allows for the synthesis of highly potent neuraminidase inhibitors . Its derivatives have shown higher inhibitory activity compared to some other neuraminidase inhibitors .
Properties
IUPAC Name |
methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18)/t6-,7-,9-,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLUEZXBKJUPII-JBSYKWBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858575 |
Source


|
| Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152178-79-5 |
Source


|
| Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)

![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)
